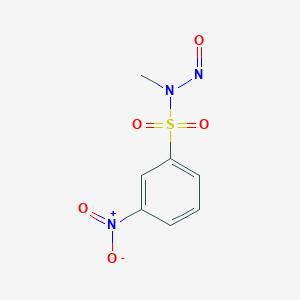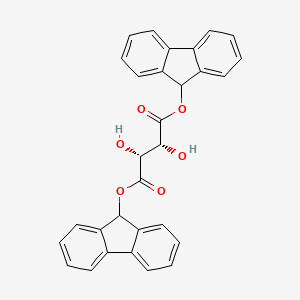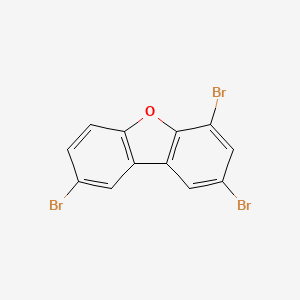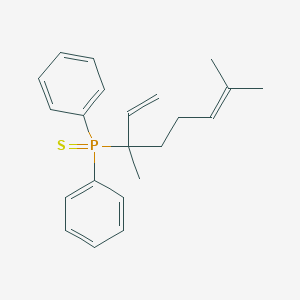![molecular formula C6H8ClNO B14212229 1-Azabicyclo[2.2.0]hexane-4-carbonyl chloride CAS No. 779285-68-6](/img/structure/B14212229.png)
1-Azabicyclo[2.2.0]hexane-4-carbonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Azabicyclo[2.2.0]hexane-4-carbonyl chloride is a bicyclic organic compound with the molecular formula C₆H₈ClNO. This compound features a unique bicyclic structure, which includes a nitrogen atom within the ring system. It is often used as an intermediate in organic synthesis and has various applications in scientific research and industry.
Preparation Methods
The synthesis of 1-Azabicyclo[2.2.0]hexane-4-carbonyl chloride typically involves the following steps:
Starting Material: The synthesis begins with a suitable precursor, such as 1-azabicyclo[2.2.0]hexane.
Chlorination: The precursor undergoes chlorination using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) to introduce the carbonyl chloride group.
Reaction Conditions: The reaction is usually carried out under anhydrous conditions and at low temperatures to prevent decomposition of the product.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
1-Azabicyclo[2.2.0]hexane-4-carbonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The carbonyl chloride group can be substituted with nucleophiles such as amines, alcohols, or thiols to form corresponding amides, esters, or thioesters.
Reduction Reactions: The compound can be reduced using reducing agents like lithium aluminum hydride (LiAlH₄) to form the corresponding alcohol.
Oxidation Reactions: Oxidation of the compound can be achieved using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃), leading to the formation of carboxylic acids or other oxidized products.
Common reagents and conditions used in these reactions include anhydrous solvents, inert atmospheres (e.g., nitrogen or argon), and controlled temperatures to ensure the desired transformation.
Scientific Research Applications
1-Azabicyclo[2.2.0]hexane-4-carbonyl chloride has several scientific research applications:
Organic Synthesis: It serves as an intermediate in the synthesis of various complex organic molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is used in the development of new drugs, particularly those targeting the central nervous system due to its unique bicyclic structure.
Biological Studies: It is employed in studies involving enzyme inhibition and receptor binding, providing insights into biochemical pathways and molecular interactions.
Industrial Applications: The compound is used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 1-Azabicyclo[2.2.0]hexane-4-carbonyl chloride involves its interaction with molecular targets such as enzymes and receptors. The bicyclic structure allows it to fit into specific binding sites, modulating the activity of the target molecules. This interaction can lead to inhibition or activation of biochemical pathways, depending on the nature of the target and the specific application.
Comparison with Similar Compounds
1-Azabicyclo[2.2.0]hexane-4-carbonyl chloride can be compared with other bicyclic compounds, such as:
Bicyclo[2.1.1]hexane: This compound has a similar bicyclic structure but lacks the nitrogen atom, resulting in different chemical properties and reactivity.
1-Azabicyclo[1.1.0]butane: This compound features a smaller ring system and different reactivity due to the increased ring strain.
Bicyclo[2.2.1]heptane:
The uniqueness of this compound lies in its specific bicyclic structure with an embedded nitrogen atom, which imparts distinct chemical reactivity and biological activity.
Properties
CAS No. |
779285-68-6 |
|---|---|
Molecular Formula |
C6H8ClNO |
Molecular Weight |
145.59 g/mol |
IUPAC Name |
1-azabicyclo[2.2.0]hexane-4-carbonyl chloride |
InChI |
InChI=1S/C6H8ClNO/c7-5(9)6-1-3-8(6)4-2-6/h1-4H2 |
InChI Key |
WMSQKTJQXNFWIL-UHFFFAOYSA-N |
Canonical SMILES |
C1CN2C1(CC2)C(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-(3-Chloropyridin-2-yl)ethyl]-2-(trifluoromethyl)benzamide](/img/structure/B14212149.png)

![9H-Carbazole, 3,6-dibromo-9-[(2-chloroethoxy)methyl]-](/img/structure/B14212162.png)
![(2R,3S,6S)-1,1,3,6-Tetramethyl-2-[(prop-2-en-1-yl)oxy]cyclohexane](/img/structure/B14212164.png)


![Diethyl [acetyl(hex-5-en-1-yl)amino]propanedioate](/img/structure/B14212189.png)



![6-[6-(Dimethylamino)-5-(furan-2-yl)pyrimidin-2(1H)-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14212232.png)
![[(1S)-1-(Ethenyloxy)prop-2-yn-1-yl]benzene](/img/structure/B14212240.png)
![N-[(1S)-6-bromo-2,3,4,9-tetrahydro-1H-carbazol-1-yl]benzamide](/img/structure/B14212244.png)

